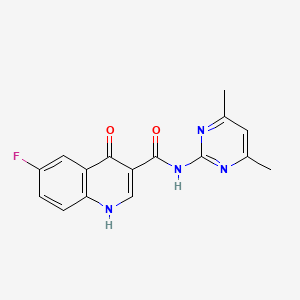

N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Description

N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a hydroxy group at position 4, a fluorine atom at position 6, and a carboxamide group at position 3 linked to a 4,6-dimethylpyrimidin-2-yl moiety.

Properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2/c1-8-5-9(2)20-16(19-8)21-15(23)12-7-18-13-4-3-10(17)6-11(13)14(12)22/h3-7H,1-2H3,(H,18,22)(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFIIEVTTDHAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the fluoroquinoline moiety. The final step involves the formation of the carboxamide group through amide bond formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Quinoline Core Formation

The quinoline core is synthesized via the Conrad–Limpach reaction , a well-established method for 4-hydroxyquinoline derivatives . This involves:

-

Reactants : Aniline derivatives and diketones (e.g., 1,3-diketones).

-

Conditions : Reflux in methanol/ethanol for 6 hours.

-

Product : Ethyl 2-(4-hydroxyquinolin-2-yl) acetate, which undergoes hydrolysis to yield the carboxylic acid.

Table 1: Quinoline Core Synthesis

Amide Bond Formation

The carboxylic acid reacts with the amine to form the carboxamide:

-

Coupling agents : EDC or HOBt to activate the carboxylic acid.

-

Conditions : DMF/THF, room temperature or reflux.

Table 3: Amide Coupling

| Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | EDC + HOBt, DMF | N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide | 70–80% |

Conrad–Limpach Reaction

The quinoline core forms via a Michael addition-elimination cyclization :

-

Enamine formation between aniline and diketone.

-

Elimination of water to form a conjugated system.

Pyrimidine Amination

Substitution of a halide (e.g., Cl) with ammonia generates the amine:

This is followed by methylation to introduce dimethyl groups .

Amide Coupling

The coupling mechanism involves:

-

Activation of the carboxylic acid by EDC to form an O-acylisourea intermediate.

-

Nucleophilic attack by the pyrimidine amine to form the amide .

Characterization Data

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The compound's structure allows it to interact with bacterial enzymes and proteins, inhibiting their functions.

Case Study: Antibacterial Activity

- Target Organisms : The compound has been tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and interferes with protein synthesis. Molecular docking studies suggest strong binding affinities to key bacterial targets, which are critical for survival and replication .

Antifungal Activity

In addition to antibacterial properties, N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has shown antifungal activity against common fungal pathogens.

Case Study: Antifungal Screening

- Target Organism : Candida albicans.

- Results : The compound demonstrated significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating effective antifungal properties. The mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Computational methods such as Density Functional Theory (DFT) have been employed to understand the electronic properties of the compound and predict its interactions with biological systems.

Insights from Computational Studies

- DFT calculations provide insights into the quantitative structure-activity relationship (QSAR), helping researchers design more effective derivatives of the compound.

- These studies also aid in predicting the stability of the compound in biological environments, which is crucial for its therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares the N-(4,6-dimethylpyrimidin-2-yl) group with several agrochemicals and pharmaceuticals, but its quinoline-carboxamide core distinguishes it from analogs. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Implications of Structural Differences

- Quinoline vs. Aniline/Pyrazolo-pyrimidine Cores: The quinoline moiety in the target compound may confer distinct electronic and steric properties compared to pyrimethanil’s aniline group or the pyrazolo-pyrimidine in the compound.

- Fluorine Substitution : The 6-fluoro group in the target compound could enhance metabolic stability and binding affinity, a strategy widely employed in drug design .

- Carboxamide Linkage : Unlike the sulfonamide or diazenyl groups in analogs, the carboxamide may improve solubility and hydrogen-bonding interactions with targets.

Research Methodologies and Tools

The structural determination of such compounds relies heavily on crystallographic software:

- SHELX: Used for refining small-molecule structures, critical for analyzing the pyrimidine and quinoline conformations .

- ORTEP-3 and WinGX : Employed for graphical representation of molecular geometry and electron density maps, aiding in functional group analysis .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic compound that integrates a quinoline structure with various functional groups, making it a subject of interest in medicinal chemistry. Its structure includes a dimethylpyrimidine moiety and a fluorine atom, which may influence its biological activity and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₃FN₄O₂

- Molecular Weight : 312.30 g/mol

- CAS Number : 951982-25-5

The specific physical and chemical properties such as melting point, boiling point, and solubility are currently not available for this compound .

Antimicrobial Activity

Research indicates that quinoline derivatives, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoline derivatives possess moderate to high antimalarial activity against Plasmodium falciparum, with IC₅₀ values ranging from 0.014 to 5.87 µg/mL . Although specific data on the mentioned compound's efficacy against Plasmodium is limited, the structural similarities suggest potential activity.

Anti-inflammatory Effects

Quinoline derivatives have been evaluated for their anti-inflammatory properties. For example, compounds with similar structures have been found to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating potential as anti-inflammatory agents . The mechanism often involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activities of quinoline derivatives can often be correlated with their structural features. The presence of specific functional groups such as hydroxyl and carboxamide groups can enhance their interaction with biological targets. For this compound, the dimethylpyrimidine moiety may contribute to its biological profile by improving solubility or modulating receptor interactions .

Case Studies and Research Findings

- Antibacterial Activity : Quinoline derivatives have been tested against various bacterial strains. A study reported that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 2.5 µg/mL against Bacillus subtilis and Escherichia coli . While direct studies on this compound are lacking, its structural characteristics suggest similar potential.

- Biofilm Inhibition : Some quinoline compounds have shown effectiveness in inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa. This is particularly relevant given the growing concern over antibiotic resistance and the need for new therapeutic strategies .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of quinoline derivatives to various biological targets. These studies provide insights into how modifications in the molecular structure can enhance or reduce biological activity .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ⁶-F, pyrimidine methyl groups).

- FT-IR : Validate hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functionalities.

- X-ray crystallography : Resolve structural ambiguities (e.g., hydrogen bonding between the hydroxyquinoline and pyrimidine moieties) using SHELXL .

Note : High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula .

How can crystallographic software resolve structural ambiguities in this compound?

Q. Advanced

- SHELXL refinement : Use twin refinement for crystals with pseudo-merohedral twinning (common in pyrimidine derivatives). Apply restraints for disordered methyl/fluoro groups .

- Hydrogen bonding analysis : ORTEP-3 visualizes intramolecular interactions (e.g., O–H···N between hydroxyquinoline and pyrimidine) critical for stability .

- Validation tools : Check geometry with PLATON to identify outliers in bond lengths/angles .

How to address discrepancies in reported biological activity data for this compound?

Q. Advanced

- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methyl substituents) to identify pharmacophoric groups .

- Assay conditions : Control for solvent effects (e.g., DMSO concentration in cell-based assays) and test against isogenic cell lines to isolate target-specific effects .

- Data normalization : Use Z-factor scoring to account for variability in high-throughput screens .

How can DFT calculations predict electronic properties relevant to biological activity?

Q. Advanced

- Geometry optimization : B3LYP/6-31G(d,p) in DMF solvent model (SMD) to simulate ground-state conformation .

- TD-DFT for UV/Vis : Predict λmax (e.g., π→π* transitions in quinoline) and compare with experimental spectra .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge transfer efficiency, which correlates with bioactivity (e.g., electron-deficient pyrimidine enhances binding to ATP pockets) .

What strategies improve yield in large-scale synthesis of this compound?

Q. Advanced

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining >80% yield .

- Catalytic optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig coupling steps .

- Crystallization control : Use anti-solvent precipitation (water/ethanol) to minimize amorphous byproducts .

How to analyze metabolic stability of this compound in preclinical studies?

Q. Advanced

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Fluorine substitution typically reduces oxidative metabolism .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- LogP measurement : Reverse-phase HPLC (C18 column) to determine hydrophobicity; ideal LogP ≈2.5–3.5 for CNS penetration .

What computational tools model intermolecular interactions in co-crystals?

Q. Advanced

- Mercury CSD : Analyze packing motifs (e.g., π-π stacking between quinoline rings) using Cambridge Structural Database (CSD) data .

- Hirshfeld surfaces : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) with CrystalExplorer .

- Molecular dynamics (MD) : Simulate stability of co-crystals with pharmaceutically relevant counterions (e.g., sodium, hydrochloride) .

How to resolve spectral overlap in ¹H NMR of closely related derivatives?

Q. Advanced

- 2D NMR (COSY/HSQC) : Assign overlapping aromatic signals (e.g., quinoline H-2 vs. pyrimidine H-5) .

- Paramagnetic shift reagents : Add Eu(fod)₃ to differentiate fluorine-proton coupling patterns .

- Variable temperature NMR : Suppress exchange broadening in hydroxyquinoline protons by cooling to –40°C .

What are the key challenges in scaling up enantioselective synthesis?

Q. Advanced

- Chiral auxiliary design : Use Evans oxazolidinones to control stereochemistry at the quinoline C-3 position .

- Catalytic asymmetric synthesis : Screen Ru-BINAP complexes for hydrogenation of ketone intermediates .

- Crystallization-induced diastereomer resolution : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.